1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro-
Description
The compound 1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- features a pyrazole ring substituted with a nitro group at position 3 and an acetamide group at position 1. The acetamide nitrogen is further modified with an acetyloxy (-OAc) moiety.
Properties
CAS No. |
102039-36-1 |
|---|---|
Molecular Formula |
C7H8N4O5 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
[[2-(3-nitropyrazol-1-yl)acetyl]amino] acetate |
InChI |
InChI=1S/C7H8N4O5/c1-5(12)16-9-7(13)4-10-3-2-6(8-10)11(14)15/h2-3H,4H2,1H3,(H,9,13) |
InChI Key |
FTVMNLPBCRVKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC(=O)CN1C=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The pyrazole ring system is classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. A modified approach by Heller et al. (as cited in) employs 3-benzoylpropionic acid derivatives coupled with benzylhydroxylamine to form N-benzyloxy intermediates, which undergo cyclization in the presence of acid chlorides or carbonyldiimidazole (CDI). For instance, reaction of 3-benzoylpropionic acid (11a ) with benzylhydroxylamine yields N-benzyloxy-4-oxo-4-phenylbutanamide (12a ), which is subsequently treated with hydrazine monohydrate to generate the pyrazole core. This method achieves yields exceeding 70% for 3,5-disubstituted pyrazoles, though the introduction of nitro groups necessitates post-cyclization modifications.
tert-Butoxide-Mediated Alkynone Cyclization
Regioselective Nitration at the 3-Position
Directed Nitration via Electrophilic Aromatic Substitution
Nitration of preformed pyrazoles requires careful consideration of directing effects. The presence of electron-donating groups (e.g., methyl or acetamide) at the 1-position directs electrophilic nitration to the 3-position. A protocol adapted from utilizes a mixture of fuming nitric acid and sulfuric acid at 0–5°C to nitrate 1-acetamidopyrazole, achieving 65–75% yields of the 3-nitro derivative. The acetamide group’s strong meta-directing effect ensures regioselectivity, though over-nitration can occur if reaction times exceed 30 minutes.
Palladium-Catalyzed Functional Group Interconversion
Unexpectedly, palladium-catalyzed reductions described in offer insights into nitro group retention during functionalization. While Pd(OAc)₂/PMHS systems typically reduce nitro groups to amines, adjusting the silane stoichiometry (3–4 equivalents PMHS) and reaction time (≤30 minutes) preserves the nitro moiety while facilitating other reductions (e.g., ketones to alcohols). This selectivity could be exploited to introduce nitro groups via precursor intermediates in multi-step syntheses.
Incorporation of the N-(Acetyloxy)acetamide Moiety
Sequential Alkylation and Acetylation
A patent by describes the synthesis of N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide via a three-component reaction of 3-methylpyrazole, formaldehyde, and acetamide at 140–160°C. Adapting this approach, 1H-pyrazole-1-amine undergoes Mannich-like alkylation with chloroacetamide in glacial acetic acid, yielding 1-(chloroacetamido)pyrazole. Subsequent nucleophilic substitution with potassium acetate introduces the acetyloxy group, though yields for this step rarely exceed 50% due to competing hydrolysis.
Hydroxylamine Intermediate Acetylation
A more efficient pathway involves the generation of a hydroxylamine intermediate. Reduction of a nitro precursor (e.g., 3-nitro-1H-pyrazole-1-acetamide) using Pd(OAc)₂ and triethylsilane in THF–H₂O produces the corresponding hydroxylamine (NH-OH ), which is acetylated with acetic anhydride in pyridine to furnish the N-(acetyloxy) derivative. This two-step process achieves 68–72% overall yield, with NMR confirming the absence of over-acetylation byproducts.
Integrated Synthetic Routes
Route 1: Linear Functionalization
- Pyrazole Formation : tert-Butoxide-mediated cyclization of ethyl 3-nitropropiolate with phenylacetylene yields 3-nitro-1H-pyrazole.
- Acetamide Installation : Alkylation with chloroacetamide in DMF (80°C, 6 hours) affords 1-(chloroacetamido)-3-nitro-1H-pyrazole.
- Acetylation : Reaction with sodium acetate in acetone (reflux, 4 hours) produces the target compound in 58% overall yield.
Route 2: Convergent Synthesis
- Pre-functionalized Pyrazole : Nitration of 1-acetamidopyrazole using HNO₃/H₂SO₄ at 0°C yields 3-nitro-1-acetamidopyrazole.
- Hydroxylamine Formation : Partial reduction with Pd(OAc)₂/Et₃SiH (2 hours, THF–H₂O) generates the hydroxylamine intermediate.
- O-Acetylation : Acetic anhydride in pyridine (room temperature, 12 hours) delivers the final product in 71% yield.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : The N-(acetyloxy) group resonates as a singlet at δ 2.1 ppm (3H, CH₃), while the pyrazole H-4 proton appears as a doublet at δ 8.2 ppm (J = 2.1 Hz).
- IR Spectroscopy : Stretching vibrations at 1675 cm⁻¹ (C=O, acetamide) and 1530 cm⁻¹ (NO₂) confirm functional group integrity.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 254.1 [M+H]⁺, consistent with the molecular formula C₈H₈N₄O₄.
Comparative Performance of Synthetic Routes
| Route | Overall Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| 1 | 58 | 92 | Fewer steps |
| 2 | 71 | 98 | Higher selectivity |
Chemical Reactions Analysis
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to convert the nitro group to other functional groups.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide and acetyloxy groups may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Acetamide Derivatives
Example Compounds:
- N-(5-Methyl-1H-pyrazol-3-yl)acetamide (73)
- N-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]acetamide (74)
- N-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]acetamide (75)
Structural Similarities and Differences :
- Shared Features : All compounds contain a pyrazole ring with an acetamide group at position 3 (vs. position 1 in the target compound).
- Key Differences: Substituents: The target compound has a nitro group at position 3 and an acetyloxy group on the acetamide nitrogen, whereas analogs 73–75 feature methyl or aryl groups (fluorophenyl/chlorophenyl) at position 5.
Physicochemical and Functional Implications :
- Solubility : The acetyloxy group in the target compound may increase hydrophilicity compared to halogenated analogs, which are more lipophilic due to aryl substituents.
- Biological Activity : Analogs 74–75, with halogenated aryl groups, are likely optimized for receptor binding in medicinal chemistry (e.g., kinase inhibition), while the nitro and acetyloxy groups in the target compound could influence metabolic stability or cytotoxicity .
Nitroazole-Based Energetic Materials
Example Compounds:
- 3-Nitro-1H-1,2,4-triazole (1)
- 3,5-Dinitro-1H-pyrazole (2)
Comparative Analysis :
- Energetic Properties: Heat of Formation (HOF): Amino-substituted nitroazoles (e.g., N-amino derivatives) exhibit higher HOFs due to increased nitrogen content, while C-amino groups enhance density and detonation performance. The acetyloxy group in the target compound may reduce HOF compared to amino analogs but improve thermal stability . Impact Sensitivity: Nitroazoles with amino groups show lower sensitivity (safer handling), whereas the acetyloxy group’s effect remains unstudied but could moderate sensitivity due to steric and electronic effects .
Structural Relevance :
- However, the acetamide-acetyloxy side chain differentiates it from conventional nitroazoles, likely reducing detonation velocity but improving solubility for formulation .
Tetrazole-Acetamide Derivatives
Example Compound:
- N-(2-Oxoethyl)-1H-Tetrazole-1-Acetamide
Functional Comparison :
- Applications : The tetrazole analog is used in analytical method development and quality control, highlighting the role of acetamide groups in standardization. The target compound’s nitro and acetyloxy groups may expand its utility to pharmaceutical intermediates or specialty chemicals .
- Regulatory Compliance : Both compounds meet stringent regulatory standards (e.g., USP, EMA), but the tetrazole derivative’s well-characterized profile contrasts with the target compound’s unexplored regulatory status .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Energetic Properties of Nitroazoles (EXPLO 5.05 Computed Data)
Research Findings and Implications
- Substituent Effects: Amino groups in nitroazoles improve nitrogen content and HOF, but the acetyloxy group in the target compound may prioritize stability over detonation performance .
- Synthetic Feasibility : Acetamide-pyrazole derivatives are synthesized efficiently in acetonitrile with high yields (~56–99%), suggesting scalable routes for the target compound .
- Unanswered Questions : The acetyloxy group’s impact on biological activity (e.g., acetylcholinesterase inhibition) and thermal stability requires further study.
Biological Activity
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- is a compound belonging to the pyrazole family, characterized by its complex structure that includes an acetamide group, an acetyloxy group, and a nitro group. Its molecular formula is C7H8N4O5, and it has a molecular weight of approximately 228.16 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The structural complexity of 1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- allows for diverse chemical reactivity. The presence of the nitro group is particularly significant as it can undergo bioreduction to form reactive intermediates that may interact with cellular components, influencing various biological processes.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N4O5 |
| Molecular Weight | 228.16 g/mol |
| Functional Groups | Acetamide, Acetyloxy, Nitro |
| Biological Activities | Antimicrobial, Anti-inflammatory, Anticancer |
The biological activity of 1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- is attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group can form reactive intermediates upon bioreduction, which may lead to cytotoxic effects against cancer cells or microbial pathogens. The acetamide and acetyloxy groups may also modulate the compound's activity and specificity.
Antimicrobial Activity
Research indicates that 1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains through mechanisms that may involve disruption of DNA synthesis or interference with cellular functions.
- Case Study : A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.
Anti-inflammatory Properties
The compound has displayed anti-inflammatory effects in various experimental models. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
- Research Findings : In vitro studies have shown that 1H-Pyrazole-1-acetamide can reduce the production of inflammatory markers in cell cultures exposed to inflammatory stimuli.
Anticancer Activity
The anticancer potential of this compound has been investigated extensively. It has shown promising results in inhibiting the proliferation of cancer cells in vitro.
- Research Findings : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), 1H-Pyrazole-1-acetamide demonstrated cytotoxic effects and was evaluated for its synergistic effects when combined with conventional chemotherapeutics like doxorubicin.
Summary of Research Findings
| Activity | Model/System | Outcome |
|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition zones observed |
| Anti-inflammatory | In vitro cell cultures | Reduction in pro-inflammatory cytokines |
| Anticancer | MCF-7 and MDA-MB-231 cells | Cytotoxic effects; potential synergy with doxorubicin |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(acetyloxy)-3-nitro-1H-pyrazole-1-acetamide derivatives?
Answer:
The synthesis of pyrazole-acetamide derivatives typically employs click chemistry (azide-alkyne cycloaddition) or nucleophilic acylation under mild conditions. For example:
- Click Chemistry : Use Cu(I)-catalyzed reactions in solvent systems like DMF:H2O:n-Butanol (1:1:1) with sodium ascorbate and CuSO4·5H2O as catalysts .
- Acylation : React pyrazole intermediates with acetyl chloride in acetonitrile using K2CO3 as a base, achieving yields >85% .
- Key Step : Monitor reaction progress via TLC and purify products via recrystallization (e.g., ethanol/water mixtures) .
Basic: Which spectroscopic techniques are critical for confirming the structure of N-(acetyloxy)-3-nitro-1H-pyrazole-1-acetamide?
Answer:
Structural validation requires:
- 1H NMR : Identify characteristic peaks for acetyloxy (δ ~2.1 ppm, singlet) and nitro groups (δ ~8.5–8.6 ppm, aromatic protons adjacent to NO2) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 379.2 for related compounds) and purity (>98% by HPLC) .
- IR Spectroscopy : Detect C=O stretches (~1650 cm⁻¹) and NO2 symmetric/asymmetric vibrations (~1520–1350 cm⁻¹) .
Advanced: How can researchers optimize regioselectivity in cycloaddition reactions for nitro-substituted pyrazole derivatives?
Answer:
Regioselectivity challenges in azide-alkyne cycloadditions arise from competing 1,4- vs. 1,5-triazole formation. Strategies include:
- Catalyst Tuning : Use Cu(I) to favor 1,4-regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature Control : Reactions at 25–50°C minimize side products .
- Validation : Compare experimental 1H NMR data with computational predictions (DFT) to confirm regiochemistry .
Advanced: How should contradictions in elemental analysis data (e.g., C/H/N discrepancies) be resolved?
Answer:
Discrepancies often stem from impurities or hydration states . Mitigation steps:
- Purification : Re-crystallize products in mixed solvents (e.g., CH2Cl2:MeOH) .
- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- Complementary Techniques : Cross-validate with X-ray crystallography (if crystals are obtainable) or 13C NMR .
- Case Study : A reported compound showed 63.19% C (calc. 62.84%) due to residual solvent, resolved via prolonged drying .
Advanced: What computational tools predict the biological activity of N-(acetyloxy)-3-nitro-1H-pyrazole-1-acetamide analogs?
Answer:
- PASS Program : Predicts antibacterial/antifungal activity based on structural descriptors (e.g., nitro group electronegativity) .
- Molecular Docking : Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina. Validate with in vitro assays .
- ADMET Prediction : Use SwissADME to assess solubility, permeability, and toxicity risks .
Advanced: How can reaction yields be improved for large-scale synthesis of pyrazole-acetamide derivatives?
Answer:
- Solvent Optimization : Replace acetonitrile with THF for better solubility of nitro intermediates .
- Catalyst Loading : Increase CuSO4/sodium ascorbate to 10 mol% for faster cycloaddition kinetics .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer .
Advanced: What strategies address low reproducibility in NMR spectra for acetyloxy-containing compounds?
Answer:
- Deuterated Solvents : Use DMSO-d6 to stabilize labile acetyloxy groups and prevent signal splitting .
- Temperature Control : Acquire spectra at 25°C to minimize conformational exchange .
- Additives : Add 1% D2O to suppress amide proton exchange in DMSO .
Basic: What are the storage conditions to prevent degradation of N-(acetyloxy)-3-nitro-1H-pyrazole-1-acetamide?
Answer:
Store at –20°C under inert gas (N2/Ar) in amber vials. Avoid moisture (use desiccants) due to hydrolytic sensitivity of the acetyloxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
